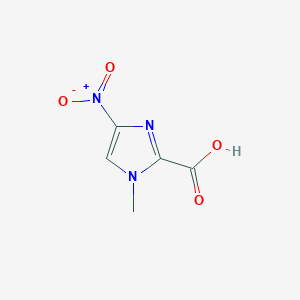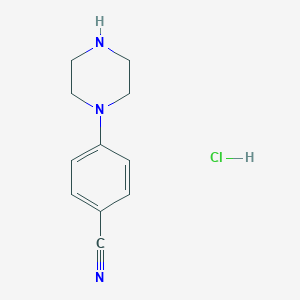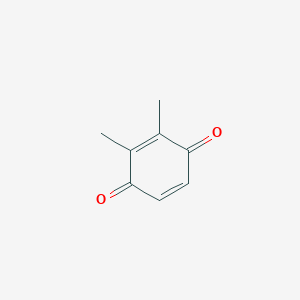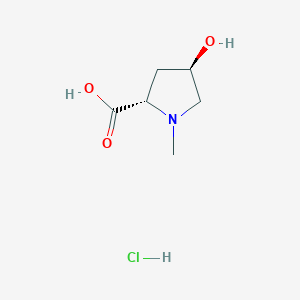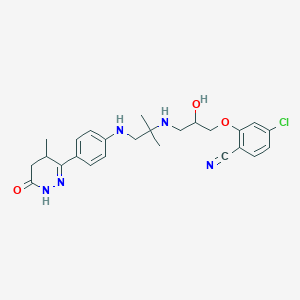
Oberadilol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oberadilol is a beta-blocker drug that is used to treat hypertension, angina, and heart failure. It is a non-selective beta-blocker that blocks both beta-1 and beta-2 receptors. This drug is known for its long-lasting effects and has been used in various scientific research applications.
Mécanisme D'action
Oberadilol works by blocking beta-1 and beta-2 receptors. Beta-1 receptors are found in the heart and are responsible for increasing heart rate and contractility. Beta-2 receptors are found in the lungs and are responsible for bronchodilation. By blocking these receptors, Oberadilol reduces heart rate, contractility, and bronchodilation, which results in decreased blood pressure and improved cardiac function.
Effets Biochimiques Et Physiologiques
Oberadilol has several biochemical and physiological effects. It reduces heart rate and contractility, which results in decreased cardiac output and blood pressure. It also reduces bronchodilation, which can cause breathing difficulties in some patients. Additionally, Oberadilol can cause fatigue, dizziness, and depression in some patients.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Oberadilol in lab experiments is its long-lasting effects. This drug has a half-life of approximately 24 hours, which makes it ideal for long-term studies. However, one limitation of using Oberadilol is its non-selective nature. This drug blocks both beta-1 and beta-2 receptors, which can make it difficult to determine the specific effects of each receptor.
Orientations Futures
There are several future directions for Oberadilol research. One area of interest is its effects on the nervous system. Oberadilol has been shown to reduce anxiety and stress, but more research is needed to determine the specific mechanisms involved. Another area of interest is its effects on cardiovascular diseases. Oberadilol has been shown to improve cardiac function, but more research is needed to determine its long-term effects on hypertension, angina, and heart failure.
Conclusion:
Oberadilol is a beta-blocker drug that has been used in various scientific research applications. It works by blocking beta-1 and beta-2 receptors, which results in reduced blood pressure and improved cardiac function. This drug has several advantages and limitations for lab experiments, and there are several future directions for research. Overall, Oberadilol is a promising drug that has the potential to improve our understanding of cardiovascular diseases and the nervous system.
Méthodes De Synthèse
Oberadilol is synthesized through a multi-step process that involves the reaction of 2-methoxy-5-nitrobenzaldehyde with ethyl acetoacetate to form 2-methoxy-5-nitrochalcone. This chalcone is then condensed with 2-aminoethanol to form Oberadilol.
Applications De Recherche Scientifique
Oberadilol has been used in various scientific research applications. It has been studied for its effects on cardiovascular diseases, such as hypertension, angina, and heart failure. This drug has also been studied for its effects on the nervous system, such as its ability to reduce anxiety and stress.
Propriétés
Numéro CAS |
114856-44-9 |
|---|---|
Nom du produit |
Oberadilol |
Formule moléculaire |
C25H30ClN5O3 |
Poids moléculaire |
484 g/mol |
Nom IUPAC |
4-chloro-2-[2-hydroxy-3-[[2-methyl-1-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)anilino]propan-2-yl]amino]propoxy]benzonitrile |
InChI |
InChI=1S/C25H30ClN5O3/c1-16-10-23(33)30-31-24(16)17-5-8-20(9-6-17)28-15-25(2,3)29-13-21(32)14-34-22-11-19(26)7-4-18(22)12-27/h4-9,11,16,21,28-29,32H,10,13-15H2,1-3H3,(H,30,33) |
Clé InChI |
SHAJOALCPZUGLR-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O |
SMILES canonique |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O |
Autres numéros CAS |
114856-44-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)

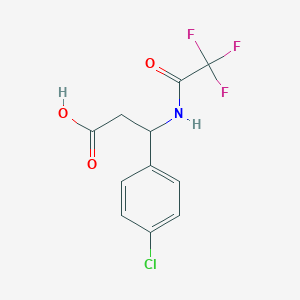
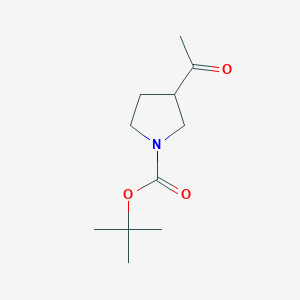
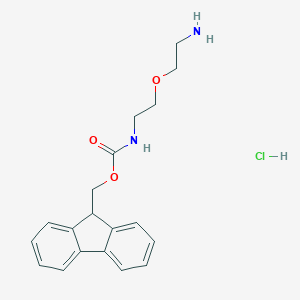
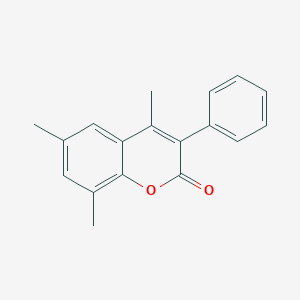
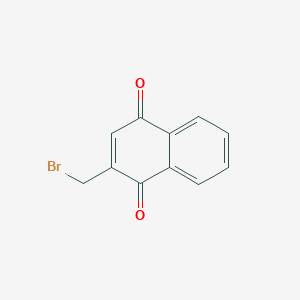
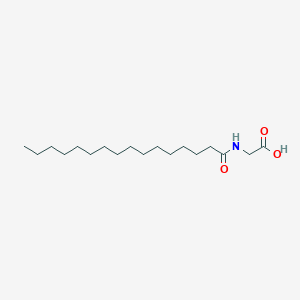
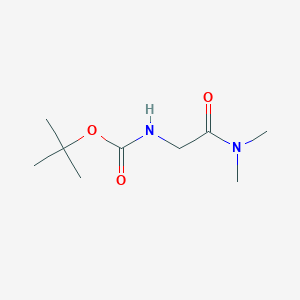
![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)
